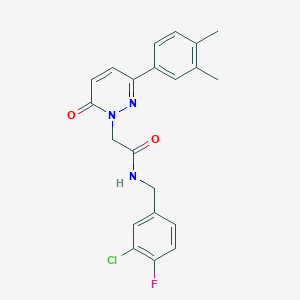
N-(3-chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClFN3O2 and its molecular weight is 399.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-Chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C20H16ClFN4O
- Molecular Weight : 382.8 g/mol
This compound is primarily studied for its role as an inhibitor of histone deacetylases (HDACs), particularly HDAC3. HDACs are crucial in regulating gene expression and are implicated in various cancers. The inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression patterns that favor apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against a variety of cancer cell lines. For example:
- HepG2 Cells : The compound showed an IC50 value of approximately 1.30 μM, indicating strong inhibitory effects on liver cancer cell proliferation.
- Other Cell Lines : It has also been tested against several other cancer types, including lung (A549), breast (MDA-MB-231), and colon (SW480) cancers, showing varying degrees of effectiveness.
In Vivo Studies
Preliminary in vivo studies using xenograft models have indicated that the compound can effectively inhibit tumor growth. For instance:
- Tumor Growth Inhibition : The compound demonstrated a tumor growth inhibition (TGI) rate of about 48.89% compared to a control group treated with standard HDAC inhibitors like SAHA.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Combination Therapy : In experiments combining this compound with standard chemotherapeutics such as taxol and camptothecin, enhanced antiproliferative effects were observed, suggesting a synergistic relationship that could be exploited for improved treatment outcomes.
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates in HepG2 cells, indicating its potential as an effective agent in inducing programmed cell death in cancerous cells.
Summary of Findings
| Activity Type | Cell Line | IC50 (μM) | TGI (%) |
|---|---|---|---|
| Antiproliferative | HepG2 | 1.30 | 48.89 |
| Antiproliferative | A549 | Varies | Not specified |
| Apoptosis Induction | HepG2 | N/A | N/A |
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c1-13-3-5-16(9-14(13)2)19-7-8-21(28)26(25-19)12-20(27)24-11-15-4-6-18(23)17(22)10-15/h3-10H,11-12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLNLQHEYCJSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














